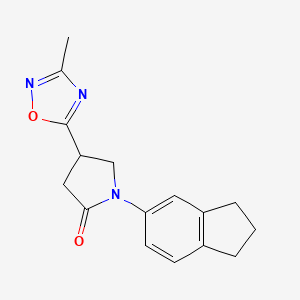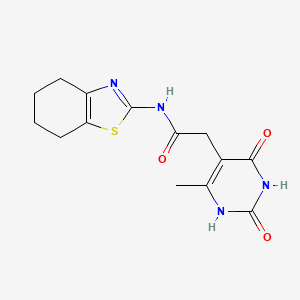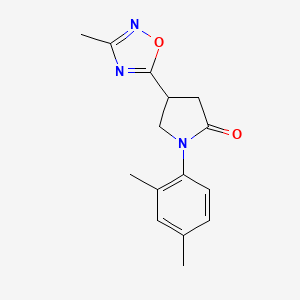
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as 1-Indenyl-4-oxadiazolylpyrrolidin-2-one (IOP), is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. IOP has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study its mechanism of action, as well as its potential applications in the fields of medicine, biochemistry, and pharmacology.
Mécanisme D'action
IOP has been found to have a wide range of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme cytochrome P450, as well as an inhibitor of the enzyme P450. IOP has also been found to act as an anti-inflammatory and anti-bacterial agent.
Biochemical and Physiological Effects
IOP has been found to have a wide range of biochemical and physiological effects. In addition to acting as an inhibitor of the enzyme cytochrome P450, IOP has been found to act as an anti-inflammatory and anti-bacterial agent. IOP has also been found to act as a potential inhibitor of the enzyme P450, as well as a potential inhibitor of the enzyme P450.
Avantages Et Limitations Des Expériences En Laboratoire
The use of IOP in laboratory experiments has several advantages and limitations. One advantage is that IOP can be synthesized in a laboratory setting using a variety of methods, making it a convenient and cost-effective option for laboratory experiments. Additionally, IOP has been found to have a wide range of biochemical and physiological effects, making it an ideal compound for studying the mechanism of action and potential applications of IOP. However, there are also some limitations to using IOP in laboratory experiments. For example, IOP has been found to have a relatively short half-life, making it difficult to study its long-term effects in laboratory experiments. Additionally, IOP has been found to be toxic at high concentrations, making it necessary to use low concentrations when conducting laboratory experiments.
Orientations Futures
There are a number of potential future directions for research into 1-(2,3-dihydro-1H-inden-5-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. These include further research into its potential applications in the fields of medicine, biochemistry, and pharmacology, as well as its potential use as an enzyme inhibitor and anti-cancer agent. Additionally, further research into the mechanism of action and potential side effects of IOP could be beneficial. Finally, further research into the synthesis of IOP and the development of more efficient methods of synthesis could be beneficial.
Méthodes De Synthèse
IOP can be synthesized by a variety of methods, including the reaction of indanone and ethyl 3-methyl-1,2,4-oxadiazol-5-yl acetate, or the reaction of 4-oxadiazol-5-yl pyrrolidin-2-one with indanone. The synthesis of IOP is a multi-step process that involves a number of reactions and purification steps.
Applications De Recherche Scientifique
IOP has been studied for its potential applications in a variety of scientific fields, including medicine, biochemistry, and pharmacology. In medicine, IOP has been studied for its potential use in the treatment of cancer, as well as its potential anti-inflammatory and anti-bacterial properties. In biochemistry, IOP has been studied for its potential use in enzyme inhibitors and as a potential inhibitor of the enzyme P450. In pharmacology, IOP has been studied for its potential use as an anti-cancer agent and as a potential inhibitor of the enzyme cytochrome P450.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-17-16(21-18-10)13-8-15(20)19(9-13)14-6-5-11-3-2-4-12(11)7-14/h5-7,13H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEPMAYZOWOQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(=O)N(C2)C3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2H-1,3-benzodioxol-5-yl)-4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B6578751.png)
![3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea](/img/structure/B6578758.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6578762.png)
![3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6578767.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide](/img/structure/B6578781.png)

![2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6578796.png)

![2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6578819.png)
![1-benzyl-5-phenyl-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione](/img/structure/B6578825.png)

![1-(2,6-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578840.png)
![1-[(3-methylphenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578858.png)